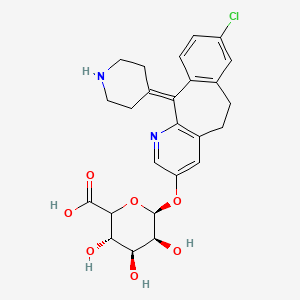

3-Hydroxy Desloratadine beta-D-Glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxy Desloratadine beta-D-Glucuronide is a metabolite of Desloratadine, which is a second-generation, nonsedating selective H1-receptor histamine antagonist. Desloratadine is widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria . The compound has the molecular formula C25H27ClN2O7 and a molecular weight of 502.94 .

準備方法

The preparation of 3-Hydroxy Desloratadine beta-D-Glucuronide involves the glucuronidation of Desloratadine followed by oxidation. The process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT2B10) and cytochrome P450 (CYP2C8) . The reaction conditions typically involve the use of cryopreserved human hepatocytes, NADPH, and UDP-glucuronic acid .

化学反応の分析

3-Hydroxy Desloratadine beta-D-Glucuronide undergoes several types of chemical reactions, including:

Oxidation: Catalyzed by CYP2C8, leading to the formation of 3-Hydroxy Desloratadine.

Glucuronidation: Catalyzed by UGT2B10, resulting in the formation of the glucuronide conjugate.

Common reagents used in these reactions include NADPH, UDP-glucuronic acid, and various inhibitors of CYP2C8 . The major products formed from these reactions are 3-Hydroxy Desloratadine and its glucuronide conjugate .

科学的研究の応用

3-Hydroxy Desloratadine beta-D-Glucuronide is primarily used in metabolomics and drug discovery research . It serves as a major active human metabolite of Desloratadine and is used to study the metabolic pathways and pharmacokinetics of antihistamines . The compound is also used in research related to allergic rhinitis and chronic idiopathic urticaria .

作用機序

The mechanism of action of 3-Hydroxy Desloratadine beta-D-Glucuronide involves its formation through the oxidation of Desloratadine by CYP2C8 and subsequent glucuronidation by UGT2B10 . This pathway leads to the production of 3-Hydroxy Desloratadine, which competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This blocks the action of endogenous histamine, providing relief from allergic symptoms .

類似化合物との比較

3-Hydroxy Desloratadine beta-D-Glucuronide is unique due to its specific metabolic pathway involving both glucuronidation and oxidation . Similar compounds include:

3-Hydroxy Desloratadine: A major metabolite of Desloratadine and Loratadine.

Desloratadine: The parent compound, a second-generation antihistamine.

Loratadine: A precursor to Desloratadine, also used as an antihistamine.

These compounds share similar antihistamine properties but differ in their metabolic pathways and specific enzyme interactions .

特性

分子式 |

C25H27ClN2O7 |

|---|---|

分子量 |

502.9 g/mol |

IUPAC名 |

(3S,4S,5S,6S)-6-[(13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H27ClN2O7/c26-15-3-4-17-13(9-15)1-2-14-10-16(11-28-19(14)18(17)12-5-7-27-8-6-12)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h3-4,9-11,20-23,25,27,29-31H,1-2,5-8H2,(H,32,33)/t20-,21-,22-,23?,25+/m0/s1 |

InChIキー |

XLMRWMPRWQUMIJ-STFXQITJSA-N |

異性体SMILES |

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O |

正規SMILES |

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylate](/img/structure/B12332300.png)

![4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide](/img/structure/B12332319.png)

![[(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate](/img/structure/B12332356.png)